molecular formula C17H23FN4OS B4588781 N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)thiourea

N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)thiourea

Cat. No.: B4588781
M. Wt: 350.5 g/mol
InChI Key: YDJCTTUAGUDJND-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)thiourea is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a fluorobenzyl group, dimethyl groups, and a methoxypropyl thiourea moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)thiourea typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.

    Attachment of the Methoxypropyl Thiourea Moiety: This step involves the reaction of the pyrazole derivative with a methoxypropyl isothiocyanate under mild conditions to form the final thiourea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)thiourea
  • N-[1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)thiourea
  • N-[1-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)thiourea

Uniqueness

N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3-methoxypropyl)thiourea is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(3-methoxypropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4OS/c1-12-16(20-17(24)19-9-4-10-23-3)13(2)22(21-12)11-14-5-7-15(18)8-6-14/h5-8H,4,9-11H2,1-3H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJCTTUAGUDJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=S)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)thiourea
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N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)thiourea
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N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)thiourea
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N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)thiourea
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N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)thiourea
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N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)thiourea

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